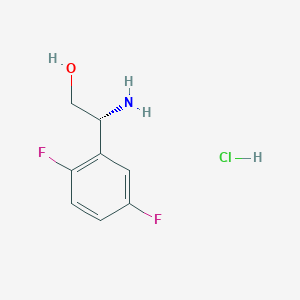

(R)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride

Description

(R)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride is a chiral β-amino alcohol derivative featuring a 2,5-difluorophenyl substituent. The compound shares the molecular formula C₈H₁₀ClF₂NO (molecular weight: ~209.62 g/mol) with its (S)-enantiomer (CAS 1810074-77-1) . The 2,5-difluorophenyl group contributes to its electronic and steric properties, making it a candidate for pharmaceutical intermediates or fluorinated building blocks in organic synthesis.

Properties

IUPAC Name |

(2R)-2-amino-2-(2,5-difluorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO.ClH/c9-5-1-2-7(10)6(3-5)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSITZKWTMIGQEY-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(CO)N)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)[C@H](CO)N)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 2,5-difluorophenylacetone using a chiral catalyst to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under mild temperatures and pressures.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The process involves the same asymmetric reduction but optimized for large-scale production with enhanced safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, replacing other functional groups on the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed to facilitate nucleophilic substitution.

Major Products

Oxidation: 2,5-Difluorophenylacetone or 2,5-difluorobenzaldehyde.

Reduction: ®-2-Amino-2-(2,5-difluorophenyl)ethane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its therapeutic potential in treating neurological disorders due to its ability to interact with specific receptors in the brain.

Industry: Utilized in the production of pharmaceuticals and agrochemicals, serving as a building block for active ingredients.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target proteins. This can lead to changes in cellular signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Comparisons

Key Insight : Enantiomers often exhibit divergent biological activities due to stereospecific interactions, though synthetic utility (e.g., as chiral auxiliaries) may overlap .

Substituted Phenyl Ring Variants

Table 1: Halogen-Substituted Analogs

Key Insights :

- 3,5-Difluoro substitution (vs. 2,5) may reduce steric hindrance near the amino alcohol group, affecting receptor binding .

- Trifluoromethyl groups enhance metabolic stability and lipophilicity, favoring blood-brain barrier penetration .

- Dichloro analogs exhibit higher toxicity (Hazard Class H302: harmful if swallowed) compared to fluoro derivatives .

Functional Group Modifications

Table 2: Functional Group Variants

Key Insights :

Substituent Additions and Steric Effects

Key Insights :

- Trifluoromethyl groups significantly increase electron-withdrawing effects, stabilizing negative charges in intermediates .

Table 3: Stability and Hazard Profiles

Research and Application Considerations

Biological Activity

(R)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

(R)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride features a two-carbon chain with an amino group and a hydroxyl group attached to the second carbon. The presence of a 2,5-difluorophenyl group enhances its lipophilicity and bioavailability, making it suitable for various biological applications. The hydrochloride salt form improves its solubility and stability.

The compound's biological activity is attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. Its structural characteristics suggest potential interactions that may influence:

- Neurotransmitter Systems : Similar compounds have demonstrated efficacy in modulating neurotransmitter levels, indicating potential antidepressant effects.

- Antioxidant Activity : The compound may scavenge free radicals, providing cellular protection against oxidative stress.

- Neuroprotective Effects : Preliminary studies suggest it may protect neuronal cells from apoptosis, particularly under stress conditions.

Biological Activity Overview

The following table summarizes the biological activities associated with (R)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride:

| Activity | Description | References |

|---|---|---|

| Antidepressant | Modulates neurotransmitter systems; potential use in treating depression | |

| Antioxidant | Scavenges free radicals; protects cells from oxidative damage | |

| Neuroprotective | Protects neuronal cells from oxidative stress and apoptosis | |

| Enzyme Inhibition | Interacts with specific enzymes, potentially inhibiting their activity |

Case Studies and Research Findings

-

Antidepressant Activity :

Research indicates that compounds structurally similar to (R)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride have shown significant antidepressant effects by enhancing serotonin and norepinephrine levels in the brain. This suggests a potential for developing antidepressants based on this compound's structure. -

Antioxidant Properties :

A study demonstrated that (R)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride exhibited potent antioxidant activity in vitro. It effectively reduced oxidative stress markers in neuronal cell cultures exposed to harmful agents, supporting its neuroprotective claims. -

Neuroprotective Effects :

In experiments involving neuroblastoma cell lines, the compound significantly reduced apoptosis induced by oxidative stress. This effect was attributed to its ability to modulate intracellular signaling pathways associated with cell survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.